molecular formula C25H22FN3O3 B13374797 N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B13374797
M. Wt: 431.5 g/mol
InChI Key: URBCGUIJNJBRFA-XTMJHDMTSA-N
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Description

N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its complex molecular structure, which includes a fluorophenyl group, an indole moiety, and an epoxyisoindole core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C25H22FN3O3

Molecular Weight

431.5 g/mol

IUPAC Name

(1R,5S,7S)-N-(2-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C25H22FN3O3/c26-17-6-2-4-8-19(17)28-23(30)21-20-9-11-25(32-20)14-29(24(31)22(21)25)12-10-15-13-27-18-7-3-1-5-16(15)18/h1-9,11,13,20-22,27H,10,12,14H2,(H,28,30)/t20-,21?,22+,25-/m0/s1

InChI Key

URBCGUIJNJBRFA-XTMJHDMTSA-N

Isomeric SMILES

C1[C@]23C=C[C@H](O2)C([C@@H]3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NC6=CC=CC=C6F

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NC6=CC=CC=C6F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, including:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions, where a fluorine atom is introduced into the phenyl ring.

    Construction of the Epoxyisoindole Core: This step involves cyclization reactions, often using reagents like phthalic anhydride and amines under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Optimization of Reaction Conditions: Using high-throughput screening to identify optimal temperatures, solvents, and catalysts.

    Scale-Up Processes: Employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with biological targets through hydrogen bonding or π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The epoxyisoindole core may participate in covalent bonding with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
  • N-(2-bromophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability.
  • Biological Activity : The specific substitution pattern may result in unique biological activities compared to its analogs.

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